molecular formula C15H13N3O4S B3265157 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide CAS No. 40266-14-6

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B3265157
CAS No.: 40266-14-6
M. Wt: 331.3 g/mol
InChI Key: YZXSJPPJFPZRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide (: 40266-14-6) is a synthetically engineered sulfonamide derivative of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates two key pharmacophores: a sulfonamide group, known for its ability to act as a zinc-binding function in enzyme inhibition, and a pyrrolidine-2,5-dione (succinimide) ring, which can enhance metabolic stability and influence the compound's electronic properties . This compound is primarily investigated as a building block for the development of carbonic anhydrase inhibitors (CAIs) . The sulfonamide group can directly bind to the zinc ion within the active site of carbonic anhydrase isoforms, making it a candidate for research into therapies for conditions like glaucoma, epilepsy, and altitude sickness . The molecule's distinct structure, featuring an electron-withdrawing dioxopyrrolidinyl group, is designed to fine-tune its electronic properties and binding interactions with specific biological targets . Beyond enzyme inhibition, its unique architecture makes it a valuable intermediate in organic synthesis and the development of more complex molecules for probing biological systems . Researchers will find this compound, with a molecular weight of 331.3 g/mol, to be a versatile tool for structure-activity relationship (SAR) studies. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-14-8-9-15(20)18(14)11-4-6-12(7-5-11)23(21,22)17-13-3-1-2-10-16-13/h1-7,10H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXSJPPJFPZRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a nucleophilic substitution reaction.

    Sulfonamide Formation: The pyridine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Attachment of the Dioxopyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and pyridine ring in the compound enable nucleophilic substitution reactions.

Reaction Type Reagents/Conditions Products Key Findings
Sulfonamide Substitution Alkyl halides, aryl halidesN-alkylated or N-arylated sulfonamide derivativesReactivity is influenced by the electron-withdrawing nature of the sulfonyl group, enhancing the electrophilicity of the adjacent nitrogen .
Pyridine Ring Substitution Electrophilic agents (e.g., HNO₃, H₂SO₄)Nitrated or sulfonated pyridine derivativesNitration occurs preferentially at the 3-position of the pyridine ring due to steric hindrance at the 2-position .

Oxidation Reactions

The dioxopyrrolidine moiety and aromatic systems are susceptible to oxidation.

Reaction Type Reagents/Conditions Products Key Findings
Pyrrolidine Dione Oxidation KMnO₄ (acidic conditions)Cleavage to form carboxylic acid derivativesThe cyclic imide structure undergoes oxidative ring-opening to yield succinamic acid analogs .
Aromatic Ring Oxidation Ozone (O₃) followed by reductive workupHydroxylated or ketone-functionalized benzene derivativesOzonolysis selectively targets electron-rich regions of the benzene ring .

Reduction Reactions

Reductive transformations primarily involve the imide and pyridine groups.

Reaction Type Reagents/Conditions Products Key Findings
Imide Reduction LiAlH₄ or NaBH₄ (anhydrous conditions)Pyrrolidine derivatives with secondary aminesComplete reduction of the dioxopyrrolidine ring results in a saturated pyrrolidine structure .
Pyridine Ring Reduction H₂/Pd-CPiperidine derivativesCatalytic hydrogenation reduces the pyridine ring to a piperidine, altering the compound’s basicity .

Hydrolysis and Stability

The compound exhibits pH-dependent stability, particularly under acidic or basic conditions.

Condition Products Mechanistic Insights
Acidic Hydrolysis Benzenesulfonic acid + pyrrolidinoneProtonation of the sulfonamide nitrogen facilitates cleavage of the S-N bond .
Basic Hydrolysis Sulfonate salts + amine derivativesHydroxide ions attack the electrophilic sulfur center, leading to desulfonation.

Cycloaddition and Ring-Opening Reactions

The electron-deficient dioxopyrrolidine ring participates in cycloaddition reactions.

Reaction Type Reagents/Conditions Products Key Findings
Diels-Alder Cycloaddition Dienes (e.g., 1,3-butadiene)Bicyclic adducts with fused six-membered ringsThe dioxopyrrolidine acts as a dienophile, reacting with conjugated dienes to form stable adducts .
Ring-Opening Polymerization Heat or radical initiatorsPolyamide or polysulfonamide polymersThermal degradation initiates at the imide ring, producing polymeric chains.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide is primarily attributed to its ability to interact with biological macromolecules. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the pyridine moiety can participate in π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Triazine Hybrid Derivatives

Several sulfonamide-triazine hybrids share the N-(pyridin-2-yl)benzene sulfonamide backbone but incorporate triazine rings instead of pyrrolidinone. Key examples include:

Compound Name Substituents on Triazine Melting Point (°C) Molecular Weight (g/mol) Key Features Source
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (4) Benzylamino, chloro 254–256 ~538.0* Chloro substituent enhances electrophilicity; benzyl group increases lipophilicity.
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (10) Diethylamino, morpholinyl 240–243 ~542.0* Morpholinyl group improves solubility; diethylamino modulates basicity.
4-{[4-(Diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (19) Diethylamino, phenylamino Not reported ~564.0* Phenylamino group introduces π-π stacking potential.

Notes:

  • Triazine hybrids exhibit higher molecular weights (~538–564 g/mol) compared to the main compound (estimated ~345–350 g/mol based on ).
  • Melting points for triazine derivatives are generally high (>240°C), suggesting strong crystalline packing forces due to planar triazine and sulfonamide groups .

Pyrrolidinone-Containing Sulfonamide Derivatives

The main compound differs from other pyrrolidinone-bearing sulfonamides in its substitution pattern:

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzene-1-sulfonamide ():

    • Replaces the pyridin-2-yl group with a simple phenyl ring.
    • Reduced hydrogen-bonding capacity due to the absence of the pyridine nitrogen.
    • Molecular weight: ~342.4 g/mol (vs. ~345–350 g/mol for the main compound).
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide ():

    • Substitutes the sulfonamide with a benzamide and adds a pyrimidinyl sulfamoyl group.
    • Higher molecular weight (465.5 g/mol) and increased topological polar surface area (147 Ų), suggesting reduced membrane permeability.

Key Structural and Functional Differences

Feature 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide Sulfonamide-Triazine Hybrids Pyrrolidinone-Phenyl Sulfonamide ()
Core Structure Benzene sulfonamide with pyrrolidinone Benzene sulfonamide with triazine Benzene sulfonamide with pyrrolidinone
Key Substituents Pyridin-2-ylamine Varied amines on triazine Phenylamine
Molecular Weight ~345–350 g/mol ~538–564 g/mol ~342.4 g/mol
Hydrogen-Bond Acceptors 6–7 8–10 5–6
Likely Bioactivity Enzyme inhibition (speculative) Anti-proliferative, kinase inhibition Unknown

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. The compound’s structure consists of a sulfonamide group linked to a benzene ring, which is further connected to a pyridine moiety and a dioxopyrrolidinyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Derivative : Initiated through nucleophilic substitution.
  • Sulfonamide Formation : Reaction with sulfonyl chloride.
  • Attachment of Dioxopyrrolidinyl Group : Final assembly to yield the target compound.

The chemical formula for this compound is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S, and it has a molecular weight of 341.35 g/mol .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that these compounds possess notable inhibitory effects at varying concentrations, suggesting their potential as therapeutic agents .

Table 1: Antimicrobial Activity Data

CompoundConcentration (mg/ml)Zone of Inhibition (mm)
This compound15016
10012
508
255
N-Pyridin-3-yl-benzenesulfonamide15014
10010
505

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and dihydropteroate synthases. This inhibition can lead to antibacterial effects by disrupting folate synthesis in bacteria, making the compound a candidate for further medicinal exploration .

Cardiovascular Effects

Recent studies have also explored the cardiovascular implications of sulfonamide derivatives. An isolated rat heart model was used to evaluate the effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly alter these parameters, suggesting potential applications in treating cardiovascular conditions .

Case Studies and Research Findings

A variety of studies have focused on the biological activities associated with this compound and its analogs:

  • Antimicrobial Studies : Investigations revealed that compounds similar to this compound exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Studies : Computational docking studies have shown that this compound can interact effectively with target enzymes, potentially leading to novel therapeutic applications .
  • Pharmacokinetic Evaluations : Theoretical assessments using ADME/PK models indicated favorable pharmacokinetic profiles for some derivatives, suggesting good absorption and bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide?

  • Synthesis : The compound can be synthesized via multi-step reactions, including condensation of pyridine-2-amine with sulfonyl chloride derivatives, followed by functionalization of the pyrrolidinone moiety. Optimized conditions (e.g., catalysts like DMAP, solvents like DMF, and reflux temperatures) are critical for yield and purity .
  • Characterization : Techniques include:

  • X-ray crystallography for structural confirmation (e.g., bond lengths, angles) .
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity .
  • HPLC-MS for assessing purity and molecular weight .

Q. Which in vitro models are suitable for initial screening of antimicrobial or anticancer activity?

  • Antimicrobial assays : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC/MBC values reported .
  • Anticancer screening : Employ cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like cisplatin .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

  • Methodology :

  • Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, TRPM8 ion channels) based on structural homology .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking, and GROMACS for MD simulations to assess binding stability and free energy (ΔG) .
  • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries like 3HKC) .

Q. How to resolve contradictions in reported biological efficacy across studies?

  • Data analysis :

  • Perform meta-analysis using standardized datasets (e.g., PubChem BioAssay) to identify outliers .
  • Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess statistical significance of activity variations .
    • Experimental variables : Control solvent effects (DMSO vs. aqueous buffers), cell passage numbers, and assay protocols to minimize variability .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Structural modifications :

  • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility .
  • Replace metabolically labile moieties (e.g., ester groups) with bioisosteres (e.g., amides) .
    • In vitro ADME : Use Caco-2 permeability assays and microsomal stability tests (e.g., human liver microsomes) to guide optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide

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